![molecular formula C16H12N2O2S B14470978 Bis(benzo[d]oxazol-2-ylmethyl)sulfane CAS No. 66000-36-0](/img/structure/B14470978.png)
Bis(benzo[d]oxazol-2-ylmethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzo[d]oxazol-2-ylmethyl)sulfane is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused with an oxazole ring, and in this case, two such units are linked via a sulfane (sulfur) bridge. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d]oxazol-2-ylmethyl)sulfane typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the sulfane bridge. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Bis(benzo[d]oxazol-2-ylmethyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane bridge to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of bis(benzo[d]oxazol-2-ylmethyl)sulfane involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interfere with DNA replication and transcription by intercalating into the DNA strands. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(benzo[d]imidazol-2-ylmethyl)sulfane
- Bis(benzo[d]thiazol-2-ylmethyl)sulfane
- Bis(benzo[d]oxazol-2-ylmethyl)ether
Uniqueness
Bis(benzo[d]oxazol-2-ylmethyl)sulfane stands out due to its unique combination of a benzoxazole ring and a sulfane bridge, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader spectrum of biological activities, making it a versatile compound for various applications .
Propiedades
Número CAS |
66000-36-0 |
|---|---|
Fórmula molecular |
C16H12N2O2S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylmethylsulfanylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H12N2O2S/c1-3-7-13-11(5-1)17-15(19-13)9-21-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 |
Clave InChI |
ROAXLGSFGIOFMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CSCC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



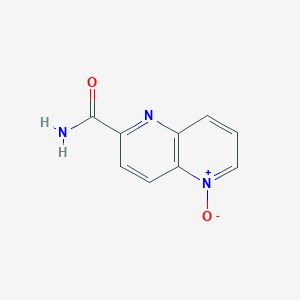

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
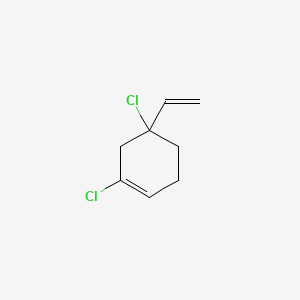


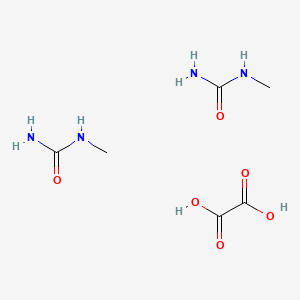
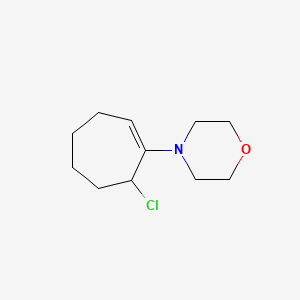
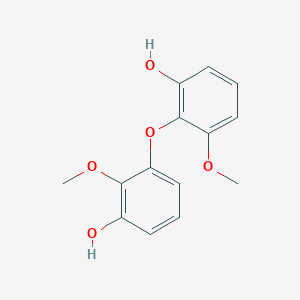
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
